(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17381573
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9NOS |
---|---|
Molecular Weight | 143.21 g/mol |
IUPAC Name | (2R)-2-amino-2-thiophen-2-ylethanol |
Standard InChI | InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 |
Standard InChI Key | KLKQAOHZFHBEIQ-RXMQYKEDSA-N |
Isomeric SMILES | C1=CSC(=C1)[C@@H](CO)N |
Canonical SMILES | C1=CSC(=C1)C(CO)N |
Introduction
(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol, also known as thiophenyl ethanolamine, is a chiral amino alcohol that incorporates both an amino group and a thiophene ring in its structure. This compound is significant in organic synthesis and medicinal chemistry due to its potential biological activities and applications. It falls under the category of amino alcohols, which are compounds containing both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain.
Synthesis Methods
The synthesis of (2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol can be achieved through several methods, including asymmetric hydrogenation, which is often used for efficient and selective synthesis. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
Chemical Reactions and Mechanisms
(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions due to its functional groups. Common reagents for these reactions include those that react with amino or hydroxyl groups. The mechanism of action involves interaction with specific biological targets through hydrogen bonding and other non-covalent interactions, potentially modulating enzyme or receptor activity.
Biological and Scientific Applications
This compound has diverse applications in both academic research and industrial contexts. Its unique structure allows it to participate in biological interactions that could lead to various biological effects depending on the target involved. It is used in research settings for its potential biological activities and applications in medicinal chemistry.
Comparison with Related Compounds
Other compounds like (2R)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol and (2R)-2-amino-2-(4-methylthiophen-3-yl)ethan-1-ol share similar structures but with different substituents on the thiophene ring. These variations can affect their chemical and biological properties.
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